molecular formula C24H21N5O3 B2809477 N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 921898-64-8

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No. B2809477
CAS RN: 921898-64-8
M. Wt: 427.464
InChI Key: RIMOYCCKOJVRIQ-UHFFFAOYSA-N
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Description

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H21N5O3 and its molecular weight is 427.464. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

The compound has been involved in the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives. These compounds were primarily investigated for their potential as anticancer and anti-5-lipoxygenase agents. Specifically, a range of these derivatives demonstrated cytotoxic effects against HCT-116 and MCF-7 cancer cell lines, and showed inhibition of 5-lipoxygenase activity. The structure-activity relationship was also studied to better understand the underlying mechanisms (Rahmouni et al., 2016).

Antimicrobial Properties

Another research focus has been on the antimicrobial properties of this compound and its derivatives. A series of derivatives were synthesized and showed excellent yields in in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. These findings suggest potential for these compounds in combating bacterial infections (Idrees et al., 2020).

Anti-Inflammatory and Analgesic Applications

The compound has also been used to derive novel heterocyclic compounds, such as benzodifuranyl, triazines, and thiazolopyrimidines, which were explored for their anti-inflammatory and analgesic properties. Certain derivatives displayed significant cyclooxygenase-1/2 (COX-1/COX-2) inhibition, and were noted for their analgesic and anti-inflammatory activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Solid-Phase Synthetic Methods

There has been development in solid-phase synthetic methods for compounds based on the biologically active pyrazolo[3,4-d]pyrimidine scaffold. This advancement offers a new approach to constructing compound libraries that could be useful in various biological applications, showcasing the versatility of this compound in medicinal chemistry (Heo & Jeon, 2017).

properties

IUPAC Name

N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3/c1-16-6-8-17(9-7-16)14-28-15-26-22-19(24(28)31)13-27-29(22)11-10-25-23(30)21-12-18-4-2-3-5-20(18)32-21/h2-9,12-13,15H,10-11,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMOYCCKOJVRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

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